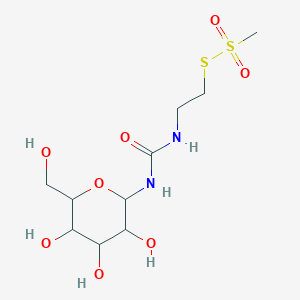![molecular formula C23H36O4 B12295300 3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one is a chemical compound known for its role as a Ras-signaling modulator. It targets acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells . This compound has a molecular formula of C23H36O4 and a molecular weight of 376.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one involves several steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with decyl bromide in the presence of a base to form the intermediate. This intermediate is then cyclized to form the oxetanone ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating Ras-signaling pathways.
Medicine: Potential therapeutic applications in targeting specific enzymes involved in disease processes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells. These enzymes are involved in the depalmitoylation of proteins, which is a critical process in the regulation of protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor for the synthesis of isoquinolines.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Another compound with similar structural features.
Uniqueness
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one is unique due to its specific targeting of APT1 and APT2, which distinguishes it from other compounds with similar structures. Its ability to modulate Ras-signaling pathways makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |
InChI |
InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3 |
InChI Key |
ASVWFAVGLYUDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)



